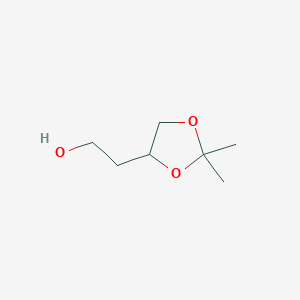

![molecular formula C20H16N4OS B1351408 N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea CAS No. 96938-58-8](/img/structure/B1351408.png)

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea (NBNPT) is a type of thiourea compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid that is soluble in water and ethanol. The compound has been studied for its ability to act as a catalyst, as a reagent for organic synthesis, and for its potential applications in drug design and development.

Wissenschaftliche Forschungsanwendungen

Chemistry and Coordination Properties

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea is part of a class of compounds known for their versatility in chemistry and coordination properties. These compounds serve as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions, which in turn affect their coordination properties. Transition metal complexes bearing such thioureas have novel applications, demonstrating the chemical versatility and potential for detailed structural studies. This interdisciplinary approach combines chemistry and biology, promising advances in both fields (Saeed, Flörke, & Erben, 2014).

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives, including N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea, are significant for their use as chemosensors. Their nucleophilic characteristics, due to the presence of sulfur and nitrogen, enable them to detect various environmental pollutants. This capability is particularly valuable for the development of colorimetric and fluorescent chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. The sensitivity, selectivity, and simplicity of thiourea-based chemosensors underscore their importance for future design and application in detecting diverse analytes (Al-Saidi & Khan, 2022).

Radioprotective Effects in Agricultural Research

Research into the radioprotective effects of novel thiourea compounds, including derivatives similar to N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea, on plant development has shown promising results. These studies, particularly on peas, have revealed that certain thiourea derivatives can reduce chromosome aberrations, increase the survival and germination rates of plants, and potentially enhance plant resistance to radiation. This line of research offers insights into the application of thiourea derivatives in improving agricultural resilience and productivity in environments exposed to radiation (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Analytical and Pharmaceutical Applications

The analytical and pharmaceutical applications of thiourea derivatives, similar to the compound , have been extensively explored. These compounds exhibit significant biological activity, making them potential candidates for drug development. Their analytical applications extend to serving as ligands for complexation with metals, which could have implications for medicinal chemistry and the design of new pharmaceuticals. The comprehensive understanding of the synthesis, coordination chemistry, and biological activities of thiourea derivatives provides a solid foundation for future research and application in various fields (Khan, Khan, Gul, & Muhammad, 2020).

Eigenschaften

IUPAC Name |

N-[(4-phenyldiazenylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-19(15-7-3-1-4-8-15)22-20(26)21-16-11-13-18(14-12-16)24-23-17-9-5-2-6-10-17/h1-14H,(H2,21,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSUAFYCAOSBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242647 |

Source

|

| Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea | |

CAS RN |

96938-58-8 |

Source

|

| Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096938588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-(p-(phenylazo)phenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)